molecular formula C18H29BrN2O2S B13359076 3-bromo-2,4,6-trimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

3-bromo-2,4,6-trimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Cat. No.: B13359076
M. Wt: 417.4 g/mol
InChI Key: YMPSBAYWDCNQDN-UHFFFAOYSA-N
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Description

3-bromo-2,4,6-trimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is an organic compound with a complex structure It is characterized by the presence of a bromine atom, multiple methyl groups, and a piperidinyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2,4,6-trimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield . These methods allow for better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2,4,6-trimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-2,4,6-trimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves its interaction with molecular targets through its functional groups. The bromine atom and piperidinyl group play crucial roles in its reactivity and binding to specific targets . The compound can participate in various pathways, including oxidative stress response and stabilization of polymeric materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-2,4,6-trimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific reactivity and applications. The presence of both the bromine atom and the piperidinyl group makes it versatile for various chemical reactions and applications .

Properties

Molecular Formula

C18H29BrN2O2S

Molecular Weight

417.4 g/mol

IUPAC Name

3-bromo-2,4,6-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C18H29BrN2O2S/c1-11-8-12(2)16(13(3)15(11)19)24(22,23)20-14-9-17(4,5)21-18(6,7)10-14/h8,14,20-21H,9-10H2,1-7H3

InChI Key

YMPSBAYWDCNQDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C)Br)C

Origin of Product

United States

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